molecular formula C23H16N6OS B4152005 5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE

5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE

Cat. No.: B4152005
M. Wt: 424.5 g/mol
InChI Key: UBVOHUWQLLLZKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a triazinoindole core, which is known for its diverse biological activities, and a benzoxadiazole moiety, which is often associated with fluorescence properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Benzoxadiazole Moiety: This can be achieved through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.

    Attachment of the Benzyl Group: Benzylation of the intermediate product is usually carried out using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Triazinoindole Core: This step involves the cyclization of the benzylated intermediate with appropriate reagents like hydrazine hydrate and formic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and benzoxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE has several applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its benzoxadiazole moiety.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of 5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE involves its interaction with specific molecular targets. The benzoxadiazole moiety can intercalate with DNA, while the triazinoindole core may inhibit certain enzymes by binding to their active sites. This dual mechanism can lead to the disruption of cellular processes, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,1,3-benzoxadiazol-5-ylmethyl)thio]-5-phenyl-5H-[1,2,4]triazino[5,6-b]indole
  • 3-[(2,1,3-benzoxadiazol-5-ylmethyl)thio]-5-methyl-5H-[1,2,4]triazino[5,6-b]indole

Uniqueness

What sets 5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE apart is its unique combination of a fluorescent benzoxadiazole moiety and a bioactive triazinoindole core. This dual functionality makes it a versatile compound with applications in both biological research and material science.

Properties

IUPAC Name

5-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N6OS/c1-2-6-15(7-3-1)13-29-20-9-5-4-8-17(20)21-22(29)24-23(26-25-21)31-14-16-10-11-18-19(12-16)28-30-27-18/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVOHUWQLLLZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC6=NON=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE
Reactant of Route 2
Reactant of Route 2
5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE
Reactant of Route 3
Reactant of Route 3
5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE
Reactant of Route 4
Reactant of Route 4
5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE
Reactant of Route 5
Reactant of Route 5
5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE
Reactant of Route 6
5-[({5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)METHYL]-2,1,3-BENZOXADIAZOLE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.